3-(Naphthalen-2-yl)-1,2-oxazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-2-yl-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-8-12(14-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEXCBGTYLNYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)ON3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 3 Naphthalen 2 Yl 1,2 Oxazol 5 Ol Derivatives
Electrophilic and Nucleophilic Reactivity of the 1,2-Oxazole Ring
The 1,2-oxazole (isoxazole) ring in 3-(naphthalen-2-yl)-1,2-oxazol-5-ol possesses a complex reactivity profile due to its tautomeric nature. The isoxazol-5-one form is particularly important in defining its chemical behavior, presenting multiple sites for chemical attack. chim.it The reactivity is influenced by three key properties: the presence of multiple nucleophilic centers (N2, C4, and the exocyclic oxygen), a highly acidic proton at the C4 position, and a characteristically weak N-O bond. chim.it
Nucleophilic Character : The isoxazol-5-one tautomer features several nucleophilic sites. The C4 position is readily deprotonated due to the acidity of its C-H bond, which is comparable in strength to that of carboxylic acids, creating a potent carbon nucleophile. chim.it This anion can then react with a variety of electrophiles. The nitrogen at the N2 position and the exocyclic carbonyl oxygen also possess lone pairs of electrons, allowing them to act as nucleophilic centers.
Electrophilic Character : The ring also exhibits sites susceptible to nucleophilic attack. The carbonyl carbon (C5) in the isoxazol-5-one tautomer is a primary electrophilic center, readily targeted by nucleophiles. Furthermore, electrophilic cyclization of related alkyne precursors in the presence of an electrophile like iodine monochloride (ICl) is a known method to form substituted isoxazoles, highlighting the ring's ability to be formed under electrophilic conditions. nih.gov For the subject compound, the electron-rich naphthalene (B1677914) moiety influences the electronic properties of the attached isoxazole (B147169) ring.
The dual reactivity is summarized in the table below:
| Reactive Site | Tautomeric Form | Type of Reactivity | Potential Reactions |
| C4-H | Isoxazol-5-one | Acidic Proton | Deprotonation followed by alkylation, acylation, or condensation. chim.itnih.gov |
| N2 | Isoxazol-5-one | Nucleophilic | Alkylation, N-Nitrosation. chim.it |
| Exocyclic Oxygen | Isoxazol-5-one | Nucleophilic | O-Alkylation, Acylation. |
| C5 (Carbonyl) | Isoxazol-5-one | Electrophilic | Nucleophilic addition, Knoevenagel condensation. mdpi.com |
Ring-Opening and Rearrangement Pathways
A defining characteristic of the isoxazol-5-one ring system is the inherent weakness of the nitrogen-oxygen (N-O) bond. chim.it This bond is susceptible to cleavage under various conditions—including thermal, photochemical, or base-catalyzed—which initiates a cascade of reactions leading to ring-opening and rearrangement products.
Ring-Opening Mechanisms : The cleavage of the N-O bond is a common transformation for isoxazol-5-ones, often leading to the formation of highly reactive intermediates. chim.it For example, under nitrosating conditions (e.g., with NaNO₂), an N-nitroso intermediate can form, which subsequently undergoes N-O bond cleavage to generate a zwitterionic species. chim.it This intermediate can then undergo decarboxylation and lose dinitrogen monoxide (N₂O) to furnish an alkyne, demonstrating a complete transformation of the heterocyclic ring. chim.it Quantum chemistry calculations on related nitrogen and oxygen-containing heterocycles have explored various pathways for ring-opening following radical formation and oxygen addition. nih.gov
Rearrangement Reactions : The isoxazole ring system is known to undergo several classical rearrangements. The Boulton–Katritzky rearrangement, for instance, describes the recyclization of isoxazole systems into other heterocycles. beilstein-journals.org In a study on related isoxazolo[4,5-b]pyridines, treatment with a base prompted a rearrangement to form triazoles. beilstein-journals.org This type of transformation proceeds through a ring-opened intermediate. While this has not been specifically documented for this compound, it represents a potential reaction pathway given the structural similarities. Base-catalyzed rearrangements of isoxazol-5(2H)-ones are also a known class of reactions. chim.it
These ring-opening and rearrangement reactions make isoxazol-5-ones valuable synthetic precursors for a wide array of other molecules, including ketones, pyridines, quinolines, and aziridines. chim.it
Cycloaddition Reactions Involving the Oxazole (B20620) Moiety
While some heterocyclic systems participate in cycloaddition reactions, the most significant role of cycloaddition in the context of this compound is its synthesis. The [3+2] dipolar cycloaddition is a cornerstone for constructing the 1,2-oxazole (isoxazole) ring itself. libretexts.orgnih.gov
This reaction typically involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, such as an alkyne or a suitably activated alkene. beilstein-journals.org To synthesize a 3-substituted isoxazole like the title compound, the corresponding (naphthalen-2-yl)nitrile oxide would be the key 1,3-dipolar intermediate. This nitrile oxide can be generated in situ from 2-naphthaldehyde (B31174) oxime via oxidation.
The cycloaddition of this nitrile oxide with a dipolarophile containing a masked or direct hydroxyl equivalent at the reacting carbon would lead to the desired 5-hydroxyisoxazole ring. For example, reaction with β-ketoesters or 1,3-diketones can yield 3,4,5-trisubstituted isoxazoles. beilstein-journals.org This method is highly versatile, and controlling the reaction conditions allows for the regioselective synthesis of specific isomers. beilstein-journals.orgbiolmolchem.com Studies on the cycloaddition of 5-hydroxymethyl-furan-2-nitrileoxide with alkenes have shown that the 3-(2-furanyl)-4,5-dihydro-isoxazole ring system is formed efficiently, demonstrating the utility of this approach for building substituted isoxazoles. researchgate.netresearchgate.net
Mechanistic Studies of Reaction Pathways to Form Naphthalene-Substituted 1,2-Oxazol-5-ols
The most prevalent and well-studied method for synthesizing 3-aryl-1,2-oxazol-5-ols is the cyclocondensation of a β-ketoester with hydroxylamine (B1172632). nih.govresearchgate.net For the specific synthesis of this compound, the logical precursors would be ethyl 3-(naphthalen-2-yl)-3-oxobutanoate and hydroxylamine hydrochloride . The reaction is typically performed in the presence of a catalyst, which can be acidic or basic, and often in an aqueous or alcoholic solvent medium. nih.govresearchgate.net
The reaction mechanism proceeds through several key intermediates. The generally accepted pathway involves the initial formation of an oxime intermediate. nih.gov
Oxime Formation : The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine onto the more electrophilic ketone carbonyl (C3) of the ethyl 3-(naphthalen-2-yl)-3-oxobutanoate. This step is often catalyzed; bases increase the nucleophilicity of hydroxylamine, while acids activate the carbonyl group by protonation. This addition-elimination sequence results in the formation of an oxime intermediate. nih.gov
Intramolecular Cyclization : The crucial ring-forming step is the intramolecular nucleophilic attack of the oxime's hydroxyl oxygen onto the ester carbonyl carbon. This attack forms a five-membered cyclic intermediate.
Dehydration : The final step involves the elimination of a molecule of ethanol (B145695) (from the ester) and water to yield the aromatic isoxazole ring.
A significant challenge in this synthesis is controlling the regioselectivity. Hydroxylamine can potentially attack either the ketone or the ester carbonyl first. The reaction conditions, particularly pH and temperature, must be carefully controlled to favor the desired 5-isoxazolone product over the isomeric 3-isoxazolone. nih.govresearchgate.net In some photochemical syntheses of related isoxazolones, the formation of radical anion and radical cation intermediates has been proposed, confirmed by radical-trapping experiments. mdpi.com
Proton transfer is a dynamic and essential process at multiple stages of the reaction mechanism.
Initial Activation : In acid-catalyzed syntheses, the reaction is initiated by the protonation of one of the carbonyl oxygens of the β-ketoester. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxylamine. researchgate.net
Intermediate Stabilization : Following the initial nucleophilic attack, a series of proton transfers occurs to form the tetrahedral intermediate and subsequently the oxime. For instance, a proton is lost from the nitrogen and gained by the oxygen of the original carbonyl group. nih.gov
Facilitating Cyclization and Dehydration : During the intramolecular cyclization, proton transfer can activate the ester carbonyl. In the final dehydration step to form the aromatic ring, protonation of the hydroxyl group on the saturated ring intermediate converts it into a good leaving group (water), facilitating its elimination and the formation of the double bond.
The choice of solvent, such as water, can play a direct role by facilitating these proton transfers through hydrogen bonding networks, sometimes enhancing the reaction rate. researchgate.net
Tautomerism and Isomerization Phenomena in 1,2 Oxazol 5 Ol Systems
Investigation of Keto-Enol Tautomerism (1,2-Oxazol-5-ol vs. 1,2-Oxazol-5(4H)-one)
The core of the tautomeric behavior in the 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol system lies in the equilibrium between the enol form, This compound , and its keto tautomer, 3-(Naphthalen-2-yl)-1,2-oxazol-5(4H)-one . This type of tautomerism, known as keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of a double bond. nih.gov
The enol tautomer is characterized by a hydroxyl (-OH) group attached to the C5 position of the oxazole (B20620) ring, which imparts aromatic character to the heterocyclic ring. In contrast, the keto tautomer features a carbonyl (C=O) group at the C5 position and a proton at the N4 position, resulting in a non-aromatic 1,2-oxazol-5(4H)-one ring. The equilibrium between these two forms is dynamic and can be influenced by a variety of internal and external factors.
For simple carbonyl compounds, the keto form is generally more stable due to the greater strength of the C=O double bond compared to the C=C double bond. However, in heterocyclic systems like 1,2-oxazol-5-ols, the potential for aromatic stabilization in the enol form can significantly influence the position of the equilibrium.
Experimental Characterization of Tautomeric Equilibria
The existence and relative proportions of the keto and enol tautomers of this compound in different environments can be investigated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms. The enol form is expected to show a characteristic signal for the hydroxyl proton, while the keto form would exhibit a signal for the N-H proton. Furthermore, the chemical shifts of the carbon atoms in the oxazole ring, particularly the C5 carbon, would differ significantly between the two tautomers. In the enol form, the C5 carbon is an sp²-hybridized carbon bonded to a hydroxyl group, while in the keto form, it is a carbonyl carbon.
Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence for the presence of the keto and enol forms. The keto tautomer will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1750 cm⁻¹. The enol tautomer, on the other hand, will show a characteristic broad absorption band for the O-H stretching vibration, usually in the region of 3200-3600 cm⁻¹, and a C=C stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in the keto and enol forms are different, leading to distinct UV-Vis absorption spectra. The enol form, with its extended conjugation and aromatic character, is expected to absorb at longer wavelengths compared to the less conjugated keto form. The position of the absorption maxima (λ_max) can also be influenced by the solvent polarity.
Theoretical Studies on Tautomeric Preferences and Stabilities
Computational chemistry provides valuable insights into the intrinsic stabilities of tautomers and the factors governing their equilibrium.
Influence of Electronic and Steric Factors on Tautomerism
The nature of the substituent at the C3 position of the 1,2-oxazol-5-ol ring plays a crucial role in determining the tautomeric preference. The naphthalen-2-yl group in This compound is a large, aromatic substituent with significant electronic and steric effects.
Electronic Effects: The electron-withdrawing or electron-donating nature of the substituent can influence the acidity of the protons involved in the tautomerization and the stability of the resulting conjugated systems. An electron-withdrawing group at C3 could favor the enol form by increasing the acidity of the OH proton and stabilizing the enolate-like character of the ring.
Steric Effects: The steric bulk of the naphthalen-2-yl group can also impact the tautomeric equilibrium. In some cases, steric hindrance might destabilize one tautomer more than the other, shifting the equilibrium. For instance, steric interactions between the C3-substituent and the proton at the C4 position in the keto form could be a destabilizing factor. Studies on related 3-substituted isoxazolones have shown that bulky substituents can influence the energy differences for tautomerization. nih.gov
Solvation Effects on Tautomeric Distributions
The solvent in which the compound is dissolved can have a profound effect on the tautomeric equilibrium. Polar solvents tend to favor the more polar tautomer. The keto form of 1,2-oxazol-5(4H)-one, with its carbonyl group, is generally more polar than the enol form. Therefore, in polar solvents, the equilibrium is often shifted towards the keto tautomer. Conversely, nonpolar solvents may favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.
Theoretical studies employing continuum solvent models can predict the relative stabilities of tautomers in different solvents by accounting for the interactions between the solute and the solvent. These models have been successfully applied to understand tautomeric equilibria in various heterocyclic systems. dtu.dk
Dynamic Interconversion of Tautomers
The interconversion between the keto and enol tautomers is a dynamic process that involves proton transfer. This process can be catalyzed by acids or bases. The rate of interconversion can vary significantly depending on the temperature, the solvent, and the presence of catalysts.
Advanced Spectroscopic and Crystallographic Characterization of 3 Naphthalen 2 Yl 1,2 Oxazol 5 Ol Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 3-(naphthalen-2-yl)-1,2-oxazol-5-ol analogs. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide a complete picture of the proton and carbon framework.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is characterized by signals from the naphthalene (B1677914) moiety, the isoxazole (B147169) ring, and the hydroxyl group.
Naphthalene Protons: The seven protons of the naphthalen-2-yl group typically appear in the aromatic region, from δ 7.5 to 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, multiplets) depend on their position on the bicyclic ring system. For example, in analogous structures like 3-(quinolin-2-yl)-5-phenylisoxazole, the aromatic protons are observed between δ 7.47 and 8.22 ppm. beilstein-journals.org
Isoxazole Ring Proton: The proton at the C4 position of the isoxazole ring is expected to appear as a singlet, typically in the range of δ 6.0-7.5 ppm, depending on the tautomeric form and solvent. In related 5-phenyl-3-(quinolin-2-yl)isoxazole, the isoxazole proton (H4) signal is found at δ 7.34 ppm as a singlet. beilstein-journals.org
Hydroxyl Proton (OH): The hydroxyl proton at the C5 position is labile and its chemical shift is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and can range from δ 9.0 to 11.0 ppm or higher.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene H | 7.5 - 8.5 | m, d, t |
| Isoxazole H (C4-H) | 6.0 - 7.5 | s |
| Hydroxyl OH | 9.0 - 11.0 | br s |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Naphthalene Carbons: The ten carbons of the naphthalene ring typically resonate between δ 120 and 135 ppm. The quaternary carbons involved in the ring fusion and substitution appear at lower fields.
Isoxazole Ring Carbons: The carbons of the isoxazole ring have characteristic chemical shifts. The C3 carbon, attached to the naphthalene ring, is expected around δ 160-165 ppm. The C5 carbon, bearing the hydroxyl group, appears at a lower field, often in the range of δ 165-175 ppm. The C4 carbon's chemical shift is typically around δ 95-105 ppm. For instance, in 5-phenyl-3-(quinolin-2-yl)isoxazole, the isoxazole carbons C3, C4, and C5 resonate at δ 164.1, 98.6, and 170.8 ppm, respectively. beilstein-journals.org
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Naphthalene C | 120 - 135 |
| Isoxazole C3 | 160 - 165 |
| Isoxazole C4 | 95 - 105 |
| Isoxazole C5 | 165 - 175 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC)
2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure. ipb.pt
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It is instrumental in tracing the connectivity within the naphthalene ring's spin systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons in the naphthalene and isoxazole rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful techniques for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. nih.govresearchgate.net For this compound, key HMBC correlations would include:
Correlations between the naphthalene protons and the C3 carbon of the isoxazole ring, confirming the point of attachment.
Correlations between the isoxazole C4-H proton and the C3 and C5 carbons of the isoxazole ring. nih.gov
Correlations between the hydroxyl proton and the C4 and C5 carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopic Analysis
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of tautomers can lead to distinct spectral features. nih.gov
O-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group (O-H) stretching vibration, indicative of the hydroxyisoxazole tautomer.
C-H Stretching: Aromatic C-H stretching vibrations from the naphthalene ring appear just above 3000 cm⁻¹.
C=O Stretching: Should the isoxazol-5(4H)-one tautomer be present, a strong absorption band for the carbonyl (C=O) group would be expected around 1700-1750 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds of the naphthalene ring are found in the 1650-1450 cm⁻¹ region. Isoxazole C=N stretching is often observed around 1610-1640 cm⁻¹. nih.gov
N-O Stretching: The N-O bond stretching in the isoxazole ring typically gives rise to an absorption in the 1410-1100 cm⁻¹ range. core.ac.uk
C-H Bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring appear in the 900-675 cm⁻¹ region, and their pattern can give clues about the substitution pattern.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -OH | Stretching | 3400 - 3200 (broad) |
| Aromatic C-H | Stretching | > 3000 |
| C=O (keto tautomer) | Stretching | 1750 - 1700 |
| C=N / Aromatic C=C | Stretching | 1650 - 1450 |
| N-O | Stretching | 1410 - 1100 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Table 3: Characteristic IR Absorption Bands for this compound.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy. For aromatic compounds like this, Raman spectra are often dominated by the vibrations of the carbon skeleton.
Naphthalene Ring Vibrations: The Raman spectrum is expected to show strong bands corresponding to the symmetric stretching vibrations of the naphthalene ring system. researchgate.net Key naphthalene Raman signals are typically observed at approximately 1380 cm⁻¹, 1020 cm⁻¹, and 760 cm⁻¹. ias.ac.inresearchgate.net Low-frequency vibrations can also provide information about the crystal lattice structure in the solid state. nih.gov The analysis of these modes can be complex but offers insight into intermolecular interactions. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing their fragmentation patterns upon ionization. nih.gov In the study of heterocyclic compounds like this compound analogs, electron impact mass spectrometry (EI-MS) reveals characteristic fragmentation pathways that are crucial for structural elucidation.
The fragmentation of 1,2-oxazole (isoxazole) rings and related structures like 1,2,4-oxadiazoles often proceeds through predictable cleavage patterns. sci-hub.st The primary fragmentation is typically a retro 1,3-dipolar cycloaddition, which involves the cleavage of the heterocyclic ring. sci-hub.st For this compound, the molecular ion ([M]⁺˙) would be expected to undergo cleavage of the N-O and C-C bonds of the isoxazole ring.
The fragmentation pathways are influenced by the substituents on the heterocyclic core. sci-hub.st The naphthalene group, being a stable aromatic system, would be expected to influence the charge distribution and stability of the resulting fragment ions. Key fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules like CO, N₂, or radicals. nih.govsapub.org
A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion. Subsequent fragmentation could lead to the formation of a naphthalenecarbonitrile ion or a naphthyl-containing cation, which would be particularly stable due to the aromatic system. The specific fragmentation pattern helps in confirming the identity and substitution pattern of the synthesized analogs.
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| Fragment Description | Proposed Structure/Formula | Postulated m/z |
| Molecular Ion | [C₁₃H₉NO₂]⁺˙ | 211 |
| Loss of CO | [C₁₂H₉NO]⁺˙ | 183 |
| Naphthyl isocyanate ion | [C₁₀H₇NCO]⁺˙ | 169 |
| Naphthalenecarbonitrile ion | [C₁₁H₇N]⁺˙ | 153 |
| Naphthyl cation | [C₁₀H₇]⁺ | 127 |
X-ray Crystallography for Solid-State Structural Elucidation
The analysis of single crystals of these compounds reveals detailed information about their crystal packing and the non-covalent interactions that stabilize the crystal lattice. Studies on structurally related compounds, such as those containing naphthalene and oxazole (B20620) or triazole rings, provide a framework for understanding the solid-state behavior of this class of molecules. mdpi.comnih.govnih.gov
Table 2: Representative Crystallographic Data for Naphthalene-Substituted Heterocycles
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one nih.gov | C₁₈H₁₁NO₂S | Monoclinic | P2₁/c | 11.1509 | 7.0871 | 35.2592 | 97.914 | 2759.91 | 8 |
| 2-(Naphthalen-1-yl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one nih.gov | C₂₄H₁₅NO₂ | Monoclinic | P2₁/c | 18.6927 | 6.0646 | 15.6262 | 107.212 | 1692.11 | 4 |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.comresearchgate.net | C₂₇H₂₇N₄O₆P | Monoclinic | P2₁/c | - | - | - | - | - | - |
Determination of Molecular Conformation and Dihedral Angles
The conformation of a molecule, defined by its torsion or dihedral angles, is a critical aspect of its structure. In analogs of this compound, the relative orientation of the naphthalene ring system and the oxazole ring is of particular interest. X-ray crystallography provides precise measurements of these dihedral angles.
For instance, in the crystal structure of 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, the asymmetric unit contains two independent molecules with different conformations. nih.gov In one molecule, the dihedral angle between the oxazole ring and the naphthalene ring system is 17.40(9)°, while in the other, it is 3.05(8)°. nih.gov This variation highlights the conformational flexibility of such molecules.
In another example, 2-(naphthalen-1-yl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one, the oxazole ring is oriented at dihedral angles of 10.09(4)° and 6.04(4)° with respect to the two naphthalene ring systems. nih.gov The planarity of the naphthalene system itself is also confirmed, with minimal deviation from the mean plane. mdpi.comresearchgate.net
Table 3: Selected Dihedral Angles in Naphthalene-Substituted Heterocycles
| Compound | Rings | Dihedral Angle (°) | Reference |
| 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one | Oxazole / Naphthalene (Molecule 1) | 17.40 (9) | nih.gov |
| Oxazole / Naphthalene (Molecule 2) | 3.05 (8) | nih.gov | |
| 2-(Naphthalen-1-yl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one | Oxazole / Naphthalene 1 | 10.09 (4) | nih.gov |
| Oxazole / Naphthalene 2 | 6.04 (4) | nih.gov | |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | Naphthalene / Triazole | 67.1 (2) | mdpi.comresearchgate.net |
| Naphthalene / Phenyl | 63.9 (2) | mdpi.comresearchgate.net |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
The stability of a crystal structure is governed by a network of intermolecular interactions. nih.gov In analogs of this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces dictating the crystal packing.
Hydrogen bonds, such as O-H···N, N-H···O, and even weaker C-H···O and C-H···N interactions, play a significant role in organizing molecules in the solid state. nih.govsci-hub.boxresearchgate.net For example, in the structure of 2-(naphthalen-1-yl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one, weak intermolecular C-H···O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov Intramolecular C-H···N hydrogen bonds are also observed, contributing to the stability of the molecular conformation. nih.govnih.gov
π-π stacking interactions between the aromatic naphthalene rings and the heterocyclic rings are also crucial. core.ac.uk These interactions are characterized by centroid-centroid distances typically in the range of 3.5 to 3.9 Å. nih.govnih.gov In the crystal structure of 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, π-π stacking is observed between the oxazole and thiophene (B33073) rings, between the thiophene and naphthalene rings, and between the oxazole and naphthalene rings, with centroid-centroid distances like 3.697(2) Å and 3.525(2) Å. nih.gov
Table 4: Common Intermolecular Interactions in Related Heterocyclic Systems
| Interaction Type | Description | Observed in Analogs |
| Hydrogen Bonding | ||
| C-H···O | Links molecules into dimers or chains. | Yes nih.govresearchgate.net |
| C-H···N | Often intramolecular, stabilizing conformation. | Yes nih.govnih.gov |
| N-H···O/S | Connects molecules into dimers. | Yes scilit.comcardiff.ac.uk |
| O-H···O | Forms chains or more complex networks. | Yes nih.gov |
| π-Interactions | ||
| π-π Stacking | Parallel-displaced or T-shaped interactions between aromatic rings. | Yes nih.govnih.govcore.ac.uk |
| C-H···π | Interaction between a C-H bond and an aromatic ring. | Yes mdpi.comcore.ac.uk |
Confirmation of Regiochemistry and Stereochemistry
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, thereby confirming the regiochemistry and stereochemistry of a compound. Regiochemistry, which describes the specific placement of functional groups, is unequivocally established by locating the precise position of each atom and the bonds between them.
For this compound, X-ray analysis would definitively confirm that the naphthalene group is attached to the C3 position of the oxazole ring and the hydroxyl group is at the C5 position. Any other isomeric form would result in a distinctly different electron density map and refined structure.
Similarly, the stereochemistry, or the three-dimensional arrangement of the atoms, is fully elucidated. This includes the planarity of the ring systems and the conformation of any flexible side chains. The crystallographic data from related structures demonstrates how specific isomers are identified and how their conformations are precisely defined in the solid state. nih.govnih.gov For chiral compounds, X-ray crystallography can determine the absolute configuration, provided that suitable conditions are met, such as the presence of a heavy atom for anomalous dispersion effects.
Computational and Theoretical Chemistry Studies on 3 Naphthalen 2 Yl 1,2 Oxazol 5 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost. DFT calculations for a molecule like 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol would typically be performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or larger, to provide a good approximation of its properties. researchgate.netnih.gov
Optimization of Molecular Geometries and Electronic Structure
A fundamental step in any computational analysis is determining the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would reveal key structural parameters.
Bond Lengths and Angles: DFT calculations would provide precise values for the lengths of all covalent bonds and the angles between them. For instance, it would define the geometry of the oxazole (B20620) ring and the orientation of the naphthalene (B1677914) group relative to the heterocycle.
Electronic Properties: Once the geometry is optimized, DFT is used to calculate the distribution of electrons. This includes generating maps of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Illustrative Data from a DFT Geometry Optimization This table is for illustrative purposes only, showing the type of data generated in a typical DFT study. Specific values for this compound are not available from published sources.
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| C=N Bond Length | Length of the carbon-nitrogen double bond in the oxazole ring. | 1.28 - 1.32 Å |
| N-O Bond Length | Length of the nitrogen-oxygen single bond in the oxazole ring. | 1.38 - 1.42 Å |
| C-C Dihedral Angle | Angle between the naphthalene and oxazole ring planes. | 15° - 40° |
| HOMO-LUMO Gap | Energy difference between the highest and lowest molecular orbitals. | 3.5 - 5.0 eV |
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT is also highly effective at predicting spectroscopic data, which can be used to verify experimental results or aid in the identification of a synthesized compound.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, researchers can compute the magnetic shielding of each nucleus and correlate it to experimental spectra. This is particularly useful for assigning specific signals to the correct atoms in the complex structure of this compound.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations can confirm the presence of specific functional groups, such as the C=N and N-O stretches of the oxazole ring and the O-H stretch of the hydroxyl group.
Energetic Analysis of Isomers and Tautomers
The "1,2-oxazol-5-ol" moiety can exist in different tautomeric forms, most commonly the hydroxy-oxazole form and the oxazol-5-one (or isoxazolone) form. DFT is an excellent tool for determining the relative stability of these tautomers. nih.gov
The analysis involves:
Optimizing the geometry of each tautomer (e.g., the -ol and -one forms).
Calculating the total electronic energy for each optimized structure.
Comparing the Gibbs free energies to determine which tautomer is more stable under given conditions (gas phase or in a solvent).
Studies on similar heterocyclic systems often show that the relative stability can be influenced by the solvent environment, with polar solvents potentially stabilizing one form over another. nih.govscispace.com For this compound, calculations would likely show that one tautomer is significantly more stable, and therefore more abundant, at equilibrium.
Transition State Characterization for Reaction Mechanisms
While no specific reaction mechanisms involving this compound have been published, DFT is a key method for studying how chemical reactions occur. If this molecule were to participate in a reaction, such as the tautomerization process mentioned above, researchers would use DFT to:
Locate the Transition State (TS): The TS is the highest energy point along the reaction pathway. Its geometry represents the intermediate structure between reactants and products.
Calculate the Activation Energy: The energy difference between the reactants and the transition state is the activation energy barrier. A lower barrier indicates a faster reaction. This analysis would clarify the kinetic feasibility of processes like proton transfer in tautomerism.
Molecular Docking and Ligand-Target Interaction Profiling (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target.
Prediction of Binding Modes and Affinities with Receptor Models
If this compound were to be investigated as a potential drug candidate, molecular docking would be a primary step. The process involves:
Preparation of the Ligand and Receptor: A 3D structure of the ligand (this compound) is generated and its energy is minimized. A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction.
The results provide critical information:
Binding Affinity: The docking score gives a quantitative estimate of how strongly the compound might bind to the target protein. Studies on similar naphthalene-heterocycle hybrids have explored their binding to targets like DNA or various enzymes. nih.govnih.gov
Binding Mode: The analysis reveals the specific interactions that stabilize the ligand-protein complex. These can include hydrogen bonds (e.g., involving the oxazolol's -OH group), hydrophobic interactions (from the naphthalene ring), and π-π stacking interactions.
Table 2: Illustrative Data from a Molecular Docking Study This table is for illustrative purposes only. Specific target interactions for this compound are not available from published sources.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Kinase (e.g., 1KE7) | -8.5 | LYS-78 | Hydrogen Bond with -OH |
| PHE-152 | π-π Stacking with Naphthalene | ||
| LEU-24 | Hydrophobic Interaction | ||
| Example Oxidase (e.g., 2XDO) | -7.9 | TRP-112 | Hydrogen Bond with N-atom |
| TYR-98 | π-π Stacking with Oxazole | ||
| ILE-65, VAL-101 | Hydrophobic Interaction |
Such in silico studies are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency and selectivity. nih.govnih.gov
Analysis of Intermolecular Forces (Hydrogen Bonds, Hydrophobic Interactions)
The structural architecture of this compound provides distinct regions that govern its intermolecular interactions, primarily hydrogen bonds and hydrophobic interactions. Computational analysis is crucial for elucidating the nature and strength of these forces, which are fundamental to the molecule's behavior in a biological environment.
Hydrogen Bonds: The 1,2-oxazol-5-ol ring is the primary site for hydrogen bonding. The hydroxyl (-OH) group at the 5-position can act as a hydrogen bond donor, while the nitrogen and oxygen atoms within the heterocyclic ring can serve as hydrogen bond acceptors. chemenu.com Isoxazole (B147169) derivatives are recognized for their capacity to engage in such donor-acceptor interactions with various enzymes and receptors. chemenu.com Theoretical studies, often employing Density Functional Theory (DFT), can model these interactions, calculating bond energies and optimal geometries to predict the stability of complexes formed with biological macromolecules.
The interplay between the hydrophilic, hydrogen-bonding capable oxazolol ring and the lipophilic naphthalene system defines the amphipathic nature of the molecule, guiding its molecular recognition properties.
Computational Insights into Interaction Mechanisms
Computational methods provide powerful insights into how this compound interacts with potential biological targets at an atomic level. Techniques like molecular docking and quantum mechanics are employed to predict binding modes and affinities.
Molecular docking is a primary tool used to simulate the interaction between a ligand, such as this compound, and a target protein. researchgate.net These simulations can identify the most probable binding conformation of the molecule within the active site of a receptor. The results of docking studies typically highlight key intermolecular interactions, such as specific hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For instance, studies on similar naphthol derivatives have used docking to reveal the importance of both hydrogen bonding and hydrophobic interactions with target proteins. nih.gov
Density Functional Theory (DFT) calculations can further refine the understanding of these interactions. researchgate.net DFT can be used to calculate the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), predicting sites for electrophilic and nucleophilic attack, respectively. This allows for a more detailed understanding of the electronic basis of the intermolecular interactions.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations are computational methods used to study the physical movements of atoms and molecules. rsc.org By simulating the motions of the ligand-protein complex in a solvated environment, MD can be used to assess the stability of the predicted binding mode. biotechnologia-journal.org
Key insights from MD simulations include:
Conformational Stability: MD simulations can track the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding pocket. A stable, low RMSD value over the course of the simulation suggests a stable binding interaction.
Flexibility Analysis: Root-mean-square fluctuation (RMSF) calculations can be performed to identify the flexibility of different parts of the protein and the ligand. researchgate.net This can reveal which regions of the complex are rigid and which are more dynamic.
Interaction Persistence: MD allows for the analysis of the persistence of specific intermolecular interactions, such as hydrogen bonds, throughout the simulation, providing a more rigorous assessment of their importance to binding stability.
Although specific MD simulation studies on this compound are not widely published, this technique represents a critical step in the computational evaluation of its interactions with any potential biological target. researchgate.netrsc.org
In Silico Prediction of Molecular Properties for Research Design
In silico tools are invaluable in the early stages of research for predicting the physicochemical and pharmacokinetic properties of a compound, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. These predictions help to identify potential liabilities and guide the design of new analogues with improved drug-like characteristics. nih.gov One of the most common frameworks for assessing drug-likeness is Lipinski's rule of five. biotechnologia-journal.org
The table below presents a selection of computationally predicted molecular properties for this compound. These values are typically calculated from the molecule's 2D structure using various software platforms and web servers like Molinspiration or SwissADME. biotechnologia-journal.orgjapsonline.com
| Property | Predicted Value | Significance in Research Design |
| Molecular Weight | 211.22 g/mol | Within the range suggested by Lipinski's rule (≤500), indicating good potential for absorption. biotechnologia-journal.orgjapsonline.com |
| logP (Octanol-Water Partition Coefficient) | ~2.8 | Represents the lipophilicity of the molecule. A value under 5 is favorable for oral bioavailability. mdpi.com |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5), influencing solubility and membrane permeability. biotechnologia-journal.org |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10), affecting interactions with biological targets and solubility. biotechnologia-journal.org |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | Predicts membrane permeability. A value <140 Ų is generally associated with good cell penetration. biotechnologia-journal.org |
| Number of Rotatable Bonds | 1 | Indicates molecular flexibility, which can influence binding to a target. japsonline.com |
These predicted properties suggest that this compound possesses a favorable profile for a potential drug candidate, obeying Lipinski's rule of five and having a suitable polar surface area for cell permeability. japsonline.com Such in silico screening is a cost-effective method to prioritize compounds for synthesis and further biological testing. nih.gov
Applications of 3 Naphthalen 2 Yl 1,2 Oxazol 5 Ol As a Synthetic Building Block and Chemical Intermediate
The chemical scaffold of 3-(naphthalen-2-yl)-1,2-oxazol-5-ol, a member of the oxazol-5-one family, holds significant potential as a versatile building block in organic synthesis. The inherent reactivity of the oxazolone (B7731731) ring system allows for its application as a precursor and intermediate in the generation of a wide array of more complex molecular architectures.
In Vitro and in Silico Investigations of Molecular Target Interactions
Enzyme Inhibition Mechanisms (In Vitro Studies)
In vitro studies are fundamental in determining the inhibitory potential and mechanism of action of new chemical entities against specific enzyme targets. For isoxazole (B147169) derivatives, these studies have been crucial in identifying their promise as inhibitors of various enzymes, particularly those involved in inflammation and cancer.
A range of isoxazole derivatives have demonstrated notable anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.govfrontiersin.org The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, studies on a series of novel isoxazole derivatives have identified compounds with significant selective inhibitory activity against COX-2. nih.govfrontiersin.org One of the most potent compounds, designated as C6, exhibited a remarkable IC50 value of 0.55 ± 0.03 µM for COX-2. nih.govfrontiersin.org Another compound, C5, also showed high potency with an IC50 of 0.85 ± 0.04 µM. nih.govfrontiersin.org Similarly, isoxazole-carboxamide derivatives have been evaluated for their inhibitory activity against both COX-1 and COX-2, with the most potent compound, A13, displaying IC50 values of 64 nM and 13 nM, respectively. nih.gov
Furthermore, isoxazole-based compounds have been investigated as inhibitors of other enzymes, such as tyrosinase and sirtuins (SIRT1/SIRT2). nih.govnih.gov For example, certain synthesized isoxazole compounds showed tyrosinase inhibition with IC50 values ranging from 61.47 ± 3.46 to 188.52 ± 5.85 µM. nih.gov In the context of cancer, isoxazol-5-one analogs have been identified as selective SIRT2 inhibitors, with one derivative showing cytotoxicity in lymphoma and epithelial cancer cell lines with IC50 values between 3 and 7 µM. nih.gov
The following table summarizes the in vitro enzyme inhibitory activities of selected isoxazole derivatives.
| Compound ID | Target Enzyme | IC50 Value | Source |
| C6 | COX-2 | 0.55 ± 0.03 µM | nih.govfrontiersin.org |
| C5 | COX-2 | 0.85 ± 0.04 µM | nih.govfrontiersin.org |
| C3 | COX-2 | 0.93 ± 0.01 µM | nih.govfrontiersin.org |
| A13 | COX-1 | 64 nM | nih.gov |
| A13 | COX-2 | 13 nM | nih.gov |
| Compound 8 | Tyrosinase | 61.47 ± 3.46 µM | nih.gov |
| Compound 11 | Tyrosinase | 188.52 ± 5.85 µM | nih.gov |
| Isoxazol-5-one analog | SIRT2 | 3 - 7 µM | nih.gov |
Kinetic Studies of Enzyme Inhibition (e.g., Lineweaver–Burk Plots)
Enzyme kinetics studies are essential to elucidate the mechanism by which a compound inhibits an enzyme. These studies can differentiate between competitive, non-competitive, uncompetitive, and mixed types of inhibition. wikipedia.orgkhanacademy.orgmedschoolcoach.com The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is a classical tool used for this purpose. wikipedia.orgkhanacademy.orgmedschoolcoach.comnih.gov By plotting the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]), a straight line is generated, which simplifies the determination of key kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant). khanacademy.orgmedschoolcoach.comnih.gov
The pattern of change in the Lineweaver-Burk plot in the presence of an inhibitor reveals its mechanism of action. wikipedia.orgmedschoolcoach.com For instance, a competitive inhibitor increases the apparent Km without affecting Vmax, resulting in lines with different slopes intersecting on the y-axis. medschoolcoach.com A non-competitive inhibitor, on the other hand, decreases Vmax without changing Km, leading to lines that intersect on the x-axis. Uncompetitive inhibition results in a decrease in both Vmax and Km, producing parallel lines in the plot. khanacademy.org
Identification of Mechanism-Based Inhibition
Mechanism-based inhibitors, also known as suicide inhibitors, are a class of irreversible inhibitors that are unreactive until they are catalytically converted to a reactive species by the target enzyme itself. This reactive intermediate then forms a covalent bond with the enzyme, leading to its inactivation. Identifying a compound as a mechanism-based inhibitor typically involves pre-incubation studies where the inhibitor and enzyme are incubated together for a period before the addition of the substrate. A time-dependent and irreversible loss of enzyme activity is a hallmark of this type of inhibition.
The isoxazole ring, due to its inherent chemical properties, has the potential to be involved in mechanism-based inhibition. nih.gov The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, potentially leading to the formation of a reactive species. However, specific experimental evidence from the scientific literature that definitively identifies 3-(naphthalen-2-yl)-1,2-oxazol-5-ol or other isoxazole derivatives as mechanism-based inhibitors of specific enzymes is currently lacking. Further detailed mechanistic studies would be required to explore this possibility.
Molecular Recognition and Binding Specificity (In Silico Studies)
In silico methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting and analyzing the interactions between a ligand and its target protein at a molecular level. These computational techniques provide valuable insights into the binding modes, key interacting residues, and the structural basis for the observed biological activity of a compound.
For isoxazole derivatives, molecular docking studies have been extensively used to understand their interaction with various enzymes, including COX-1, COX-2, and protein kinase CK1. nih.govnih.govnih.gov These studies have been instrumental in rationalizing the observed inhibitory potencies and selectivities.
Elucidation of Binding Pockets and Key Residues
Molecular docking simulations can accurately predict the orientation of a ligand within the active site or an allosteric pocket of a protein, revealing the key amino acid residues involved in the binding.
In the case of isoxazole-based COX inhibitors, docking studies have shown that these compounds can bind within the active site of both COX-1 and COX-2. nih.govnih.gov For example, a study on isoxazole-carboxamide derivatives revealed that the 5-methyl-isoxazole ring can be pushed toward a secondary binding pocket in the COX-2 enzyme, leading to favorable binding interactions. nih.gov Docking experiments with other isoxazole derivatives have helped to clarify the molecular basis for their selectivity towards either COX-1 or COX-2. nih.gov
Similarly, in the study of 3,4-diaryl-isoxazole-based inhibitors of protein kinase CK1, docking simulations predicted that the amidopyridinyl moiety occupies the adenine (B156593) region of the ATP binding site, forming a bidentate interaction with the backbone of Leu-85. The isoxazole ring itself was predicted to be situated between the sidechains of Ile-23 and Ile-148 and to form a hydrogen bond with a structural water molecule. nih.gov
Docking studies on a different class of compounds, 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, which share a naphthalene (B1677914) moiety with the subject compound, have identified key interactions within the colchicine (B1669291) binding site of tubulin. researchgate.net
The following table presents a summary of key amino acid residues identified through molecular docking studies to be involved in the binding of various isoxazole and related derivatives.
| Compound Class | Target Enzyme | Key Interacting Residues | Source |
| Isoxazole-carboxamides | COX-2 | - | nih.gov |
| 3,4-Diaryl-isoxazoles | Protein Kinase CK1 | Leu-85, Ile-23, Ile-148 | nih.gov |
| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives | Tubulin | - | researchgate.net |
Structure-Interaction Relationship Studies
Structure-interaction relationship studies, often guided by molecular docking, aim to understand how specific structural features of a molecule contribute to its binding affinity and biological activity. By systematically modifying the chemical structure and observing the effect on binding, researchers can optimize a lead compound to enhance its potency and selectivity.
For isoxazole derivatives, these studies have provided valuable insights. For instance, in a series of isoxazole-carboxamide COX inhibitors, it was found that a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another phenyl ring were crucial for pushing the 5-methyl-isoxazole ring into a secondary binding pocket of COX-2, thereby creating ideal binding interactions. nih.gov
In the development of allosteric inhibitors for the retinoic-acid-receptor-related orphan receptor γt (RORγt), structure-activity relationship studies of trisubstituted isoxazoles highlighted the necessity of a hydrogen bond donor moiety at the C-5 position of the isoxazole ring. acs.org
Furthermore, research on isoxazole derivatives as sPLA2 inhibitors has shown that the presence of an electron-withdrawing group, such as a fluoro or trifluoromethyl group, on the phenyl ring leads to excellent inhibitory activity. nih.gov The unique structure of the isoxazole ring allows for various non-covalent interactions, including hydrophilic interactions, pi-pi stacking, and hydrogen bonding, which all contribute to its ability to bind to a wide range of protein targets. researchgate.net These structure-interaction relationship studies are critical for the rational design and development of novel and more effective isoxazole-based therapeutic agents. rsc.org
Future Perspectives and Emerging Research Directions in 3 Naphthalen 2 Yl 1,2 Oxazol 5 Ol Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The synthesis of isoxazole (B147169) derivatives has been a subject of intensive research due to their wide-ranging applications. benthamdirect.com Traditional methods often rely on the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, which is a powerful tool for constructing the isoxazole ring. mdpi.comnih.gov For a compound like 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol, a typical pathway involves the generation of a naphthalene-2-carbonitrile oxide from the corresponding 2-naphthaldehyde (B31174) oxime. mdpi.comvulcanchem.com
Future research is focused on overcoming the limitations of existing methods, such as the use of hazardous reagents for nitrile oxide generation (e.g., chlorinating agents) and improving the regioselectivity of the cycloaddition. mdpi.comvulcanchem.com Emerging methodologies are geared towards enhanced efficiency, sustainability, and selectivity.
Key development areas include:
One-Pot Cascade Reactions: The development of one-pot, multi-component reactions represents a significant step forward. For instance, researchers have developed cascade reactions that begin with simple starting materials like an ethyl nitroacetate (B1208598) and an aromatic aldehyde, proceeding under mild conditions to form the isoxazole ring with high efficiency. nih.gov Applying such a strategy to 2-naphthaldehyde could provide a more direct and atom-economical route to the target scaffold.
Green Chemistry Approaches: There is a growing emphasis on using environmentally benign solvents and catalysts. Recent protocols have demonstrated the successful synthesis of isoxazol-5(4H)-one derivatives in aqueous media, catalyzed by recyclable materials like amine-functionalized cellulose. mdpi.com These methods offer advantages such as simple purification, low cost, and reduced environmental impact. mdpi.commdpi.com
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, stoichiometry), which can lead to higher yields, improved safety (especially when handling unstable intermediates like nitrile oxides), and easier scalability compared to batch processes.
Novel Catalytic Systems: Exploration of new catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could provide enhanced selectivity and reactivity under milder conditions. For example, molecular iodine has been effectively used as a catalyst in the synthesis of complex quinoline-isoxazole hybrids. nih.gov
| Methodology | Key Features | Potential Advantages for Naphthalene-Isoxazoles | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with a dipolarophile (e.g., alkyne). | Well-established, versatile for various substitutions. | mdpi.comnih.gov |
| Condensation/Cyclization | Reaction of a chalcone-like precursor with hydroxylamine (B1172632). | Utilizes readily available starting materials (e.g., 2-acetyl-1-naphthol). | zenodo.orgorientjchem.org |
| One-Pot Cascade Reactions | Multiple reaction steps in a single pot without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. | nih.gov |
| Aqueous Media Synthesis | Utilizes water as a green solvent, often with a recyclable catalyst. | Environmentally friendly, cost-effective, and simplifies purification. | mdpi.commdpi.com |
Exploration of New Reactivity Modes and Transformations
The this compound scaffold possesses multiple reactive sites: the isoxazole ring, the hydroxyl group, and the naphthalene (B1677914) core. Future research will likely uncover novel transformations by exploiting the unique interplay between these components.
A particularly exciting and emerging area is the exploration of the inherent photoreactivity of the isoxazole ring. nih.gov The relatively weak N-O bond in the isoxazole ring can be cleaved under UV irradiation, leading to highly reactive intermediates such as vinylnitrenes. nih.gov This intrinsic photoreactivity opens up a wealth of possibilities:
Photoaffinity Labeling (PAL): The light-induced reactivity makes isoxazoles, including naphthalene-substituted variants, excellent candidates for minimalist photo-cross-linkers. nih.govcityu.edu.hk Unlike traditional PAL probes that require the addition of bulky photoreactive groups (e.g., diazirines, benzophenones), the isoxazole core itself can serve this function. nih.gov This allows for the design of smaller, less perturbative probes for studying protein-ligand interactions and identifying drug targets in chemoproteomic workflows. cityu.edu.hk
Ring-Opening and Rearrangement Reactions: Photochemical or catalytic cleavage of the N-O bond can be harnessed to convert the isoxazole into other valuable heterocyclic systems, such as pyrroles or oxazoles. nih.gov This expands the synthetic utility of this compound as a versatile intermediate for accessing a wider range of complex molecules.
Beyond photoreactivity, the scaffold can undergo various other transformations. The hydroxyl group at the C5 position can be functionalized, and the naphthalene ring is susceptible to electrophilic substitution, allowing for further molecular diversification.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Prediction
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for modern chemical research. researchgate.net For this compound, computational modeling offers profound insights that can guide synthetic efforts and predict novel properties.
Future computational studies are expected to focus on:
Mechanistic Elucidation: Modeling the reaction pathways for both the synthesis and transformation of the isoxazole ring can help in optimizing reaction conditions and predicting the formation of byproducts. This includes understanding the transition states and intermediates in 1,3-dipolar cycloadditions and photochemical rearrangements.
Prediction of Electronic and Photophysical Properties: Computational methods can accurately predict key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net This is crucial for designing molecules with specific optical or electronic properties for applications in materials science, such as predicting their potential as organic semiconductors or fluorescent probes. researchgate.net
Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict how the naphthalene-isoxazole scaffold binds to target proteins, such as enzymes or receptors. nih.govnih.gov For example, studies on related isoxazole derivatives have used docking to understand interactions with targets like xanthine (B1682287) oxidase and α-glucosidase. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then validate the stability of these interactions over time, providing a powerful in-silico screening tool. nih.gov
| Computational Method | Application | Predicted Properties/Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Ground-state properties | Optimized geometry, HOMO-LUMO energy gap, electronic structure. | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited-state properties | UV/Visible absorption spectra, photophysical characteristics. | researchgate.net |
| Molecular Docking | Ligand-protein binding | Binding affinity, interaction modes, identification of key residues. | nih.govnih.gov |
| Molecular Dynamics (MD) | System stability | Stability of ligand-protein complexes, conformational changes. | nih.gov |
Design and Synthesis of Complex Architectures Incorporating the Naphthalene-Oxazole Scaffold
The naphthalene-isoxazole moiety is not just a final product but also a valuable building block for constructing larger, more complex molecular architectures. Its inherent functionality allows it to be integrated into polycyclic systems and macrocycles, paving the way for novel therapeutic agents and functional materials.
Recent research has demonstrated the power of using isoxazole derivatives as precursors for intricate heterocyclic systems. For example, isoxazole aldehydes have been used in multi-step syntheses to generate quinoline-isoxazole derivatives. nih.gov Another innovative strategy involves the rhodium-catalyzed transformation of diazo-substituted oxazoles to form naphtho[2,1-d]oxazole cores, demonstrating a sophisticated method for building fused ring systems. acs.orgacs.org This reaction proceeds through the formal insertion of a metallocarbene into an aromatic C-H bond, showcasing a highly efficient and selective approach to complex structures. acs.org
Future work in this area will likely involve using this compound as a starting point for:
Diversity-Oriented Synthesis: Creating libraries of related but structurally diverse compounds for high-throughput screening in drug discovery.
Total Synthesis of Natural Products: Incorporating the scaffold into the synthesis of complex natural products that feature similar structural motifs.
Supramolecular Chemistry: Using the scaffold's planar and functionalized nature to design molecules capable of self-assembly into ordered supramolecular structures.
Role in Expanding the Chemical Space for Materials Science or Advanced Chemical Probes
The unique combination of a large, conjugated naphthalene system and a reactive, electron-rich isoxazole ring makes this compound a highly promising candidate for advanced applications in materials science and chemical biology.
Materials Science: Isoxazole derivatives are known to have applications as organic semiconductors, dyes, and liquid crystals. benthamdirect.com The extended π-conjugation of the naphthalene ring in this compound is particularly advantageous for applications in organic electronics. It is a candidate for use in organic thin-film transistors (OTFTs), where related naphthyl-oxazoles have already shown promising charge mobility. vulcanchem.com Further derivatization could tune its electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Advanced Chemical Probes: As discussed, the intrinsic photoreactivity of the isoxazole ring positions it as a next-generation photo-cross-linker for chemoproteomics. nih.govcityu.edu.hk Furthermore, the naphthalene moiety is a well-known fluorophore. The combination of the naphthalene and isoxazole rings can be exploited to create novel fluorescent probes. nih.gov Suitably designed isoxazoles can exhibit intense fluorescence, and their synthesis via 1,3-dipolar cycloaddition is robust and reliable. nih.govresearchgate.net These probes could be used for bioimaging, allowing for the visualization of specific enzymes or cellular structures with high selectivity. nih.govresearchgate.net
The future direction is to design and synthesize second-generation probes based on the this compound scaffold, optimizing their photophysical properties (e.g., quantum yield, Stokes shift) and biological targeting capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
